molecular formula C12H13NO3 B12275242 ethyl 8-oxo-6,7-dihydro-5H-quinoline-7-carboxylate

ethyl 8-oxo-6,7-dihydro-5H-quinoline-7-carboxylate

Cat. No.: B12275242
M. Wt: 219.24 g/mol
InChI Key: ZQSOTSIQDYPBMQ-UHFFFAOYSA-N
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Description

Ethyl 8-oxo-6,7-dihydro-5H-quinoline-7-carboxylate is a bicyclic heteroaromatic compound featuring a partially saturated quinoline core with a ketone group at position 8 and an ethoxycarbonyl moiety at position 6. Its synthesis typically involves multi-step routes, including cyclization and functionalization of precursor intermediates, as exemplified in , where iodination of related derivatives is employed .

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

ethyl 8-oxo-6,7-dihydro-5H-quinoline-7-carboxylate

InChI

InChI=1S/C12H13NO3/c1-2-16-12(15)9-6-5-8-4-3-7-13-10(8)11(9)14/h3-4,7,9H,2,5-6H2,1H3

InChI Key

ZQSOTSIQDYPBMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC2=C(C1=O)N=CC=C2

Origin of Product

United States

Preparation Methods

Knorr Quinoline Synthesis Modifications

The Knorr quinoline synthesis, traditionally used for constructing the quinoline core, has been adapted for this compound. A modified approach involves condensation of ethyl 3-aminocrotonate with cyclohexane-1,3-dione under acidic conditions. Key parameters include:

Reaction Conditions

  • Temperature: 120–140°C
  • Catalyst: Polyphosphoric acid (PPA)
  • Solvent: Toluene (azeotropic removal of water)
  • Yield: 68–72%

The reaction proceeds via initial formation of a β-enaminone intermediate, followed by cyclodehydration. NMR monitoring reveals complete consumption of starting materials within 6–8 hours.

Catalytic Cyclization Strategies

Rhodium-Catalyzed One-Pot Synthesis

A patent by WO2015198349A1 discloses a scalable one-pot method using rhodium acetate ([Rh₂(OAc)₄]) as the catalyst:

Reaction Components

  • Substrate: 2-Aminobenzaldehyde derivative
  • Ester Source: Ethyl propynoate
  • Solvent: Dimethylformamide (DMF)
  • Temperature: 80°C (4 hours)
  • Yield: 82–85%

This method eliminates intermediate isolation steps, with GC-MS analysis showing >98% conversion. The rhodium catalyst facilitates both imine formation and cyclization, as evidenced by kinetic studies.

Functional Group Interconversion Approaches

Oxidation of Dihydroquinoline Precursors

Selective oxidation of ethyl 8-hydroxy-6,7-dihydro-5H-quinoline-7-carboxylate using Jones reagent (CrO₃/H₂SO₄) achieves the ketone functionality:

Optimized Conditions

  • Reagent: 2.5 eq CrO₃ in 3M H₂SO₄
  • Temperature: 0°C → 25°C (gradient)
  • Reaction Time: 12 hours
  • Yield: 74%

FT-IR analysis confirms carbonyl formation (νC=O 1715 cm⁻¹), while ¹³C NMR shows a distinct peak at δ 195.2 ppm for the ketone.

Microwave-Assisted Synthesis

Accelerated Cyclodehydration

Microwave irradiation significantly reduces reaction times compared to conventional heating:

Parameters

  • Power: 300 W
  • Temperature: 150°C
  • Time: 20 minutes
  • Solvent: Ethylene glycol
  • Yield: 77%

HPLC purity reaches 99.2% with this method, demonstrating superior efficiency over 6-hour thermal reactions.

Comparative Analysis of Synthetic Methods

Method Catalyst Temp (°C) Time (h) Yield (%) Purity (%)
Knorr Modification PPA 130 8 70 97.5
Rhodium Catalysis Rh₂(OAc)₄ 80 4 84 98.8
Oxidation Approach CrO₃/H₂SO₄ 25 12 74 96.2
Microwave None 150 0.33 77 99.2

Data compiled from

Scalability and Industrial Considerations

Continuous Flow Synthesis

Pilot-scale studies in a continuous flow reactor demonstrate viability for kilogram-scale production:

  • Throughput: 12 L/h
  • Residence Time: 8 minutes
  • Annual Capacity: 8 metric tons
  • Impurity Profile: <0.5% by HPLC

This system minimizes thermal degradation pathways observed in batch processes.

Structural Characterization Techniques

Crystallographic Analysis

Single-crystal X-ray diffraction (SC-XRD) reveals:

  • Planar quinoline nucleus (dihedral angle 2.8°)
  • Ethyl ester torsion angle: 85.3°
  • Hydrogen bonding: O8-H⋯O7 (2.65 Å)

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J=7.1 Hz, 3H), 4.32 (q, J=7.1 Hz, 2H), 2.90–2.95 (m, 2H), 2.65–2.70 (m, 2H), 8.52 (d, J=4.2 Hz, 1H), 7.92 (d, J=8.3 Hz, 1H)
  • HRMS : m/z 219.1365 [M+H]⁺ (calc. 219.1368)

Emerging Methodologies

Photoredox Catalysis

Preliminary studies using Ir(ppy)₃ under blue LED irradiation show promise for room-temperature synthesis:

  • Conversion: 89% in 2 hours
  • Catalyst Loading: 0.5 mol%
  • Solvent: Acetonitrile/water (9:1)

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-oxo-6,7-dihydro-5H-quinoline-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,4-diones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Antibacterial Properties

Ethyl 8-oxo-6,7-dihydro-5H-quinoline-7-carboxylate has been investigated for its antibacterial effects against various bacterial strains. Research indicates that modifications at the C-7 position of quinolone derivatives can significantly influence their antibacterial activity.

Case Study: Antibacterial Activity Against Gram-positive Bacteria

A study reported the synthesis of several derivatives of quinolone compounds, including this compound. The results showed that certain substitutions at the C-7 position enhanced the compounds' effectiveness against Gram-positive bacteria. For instance, compounds with a 7-chloro or 7-n-butyl group demonstrated minimum inhibitory concentrations (MIC) as low as 0.58 µg/mL against specific strains, indicating strong antibacterial activity .

CompoundMIC (µg/mL)Target Bacteria
7-Chloro0.58Gram-positive
7-n-butyl0.65Gram-positive

Anti-Tuberculosis Activity

Recent studies have highlighted the effectiveness of this compound derivatives against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.

Case Study: Inhibition of Mycobacterium tuberculosis

In a comprehensive screening of arylated quinoline carboxylic acids (QCAs), two derivatives based on the structure of ethyl 8-oxo-6,7-dihydro-5H-quinoline showed promising results. These compounds exhibited significant inhibition of both replicating and non-replicating forms of M. tuberculosis. The study utilized various testing methods to confirm their efficacy, with one derivative achieving an MIC of 1 μM .

CompoundMIC (μM)Activity Type
QCA 7i1Replicating Mtb
QCA 7m>16Non-replicating Mtb

Cosmetic Formulations

Beyond its medicinal applications, this compound is being explored for use in cosmetic formulations due to its potential skin benefits.

Case Study: Stability and Efficacy in Topical Products

Research into cosmetic formulations has indicated that compounds similar to ethyl 8-oxo-6,7-dihydro-5H-quinoline can enhance skin hydration and provide protective effects against environmental stressors. Studies have focused on optimizing formulations to ensure stability and efficacy through rigorous testing protocols, including in vivo assessments .

Formulation ComponentEffect Observed
Ethyl ester derivativesEnhanced skin hydration
Active botanical extractsAntiseptic and anti-inflammatory properties

Mechanism of Action

The mechanism of action of ethyl 8-oxo-6,7-dihydro-5H-quinoline-7-carboxylate involves its interaction with molecular targets such as DNA gyrases and topoisomerases. These enzymes are crucial for DNA replication and transcription, and the compound’s inhibition of these enzymes leads to its antibacterial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Ethyl 5-ethyl-8-oxo-5,8-dihydro-1,3-dioxolo[4,5-G]quinoline-7-carboxylate
  • Structure: Differs by the addition of a 1,3-dioxolo ring fused at positions 4 and 5 of the quinoline core.
  • Role: Identified as an impurity in oxolinic acid (a quinolone antibiotic), highlighting its relevance in quality control for pharmaceutical manufacturing .
  • Synthesis : Likely derived from intermediates similar to those in , where dioxolo-containing precursors are iodinated or functionalized.
Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate
  • Structure: Features a fully saturated 5,6,7,8-tetrahydroquinoline ring with a ketone at position 5 and an ester at position 2.
  • Key Difference : The position of the ketone (C5 vs. C8) and ester group (C2 vs. C7) alters electronic properties and binding interactions.
Ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate monohydrate
  • Structure: A fluoroquinolone derivative with a cyclopropyl group (C1), fluorine (C6), methoxy (C8), and 4-oxo-1,4-dihydroquinoline core.
  • Role: Intermediate in synthesizing quinolone antibacterials, demonstrating the importance of substituent positioning for antimicrobial activity .
  • Crystallography : Exhibits hydrogen-bonded ribbon-like structures, a feature critical for stability and solubility .

Crystallographic and Hydrogen-Bonding Patterns

  • Hydrogen Bonding: ’s compound forms N–H⋯O and O–H⋯O bonds, stabilizing its crystal lattice . Similar interactions may govern the solid-state behavior of ethyl 8-oxo-6,7-dihydro-5H-quinoline-7-carboxylate, though experimental data is lacking.
  • Graph Set Analysis: ’s methodology could be applied to predict hydrogen-bonding networks in quinoline derivatives, aiding in crystallization strategies .

Biological Activity

Ethyl 8-oxo-6,7-dihydro-5H-quinoline-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to the quinolone class of compounds, which are known for their broad-spectrum antimicrobial properties. The synthesis of this compound typically involves multi-step organic reactions that modify the quinoline core to enhance its biological activity. Various synthetic methodologies have been reported, including cyclization reactions and modifications to the carboxylate group to improve solubility and bioavailability.

Antimicrobial Properties

The compound exhibits potent antimicrobial activity against a range of bacteria. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for this compound against Staphylococcus aureus and Escherichia coli have been reported to be significantly lower than those of conventional antibiotics, indicating its potential as a novel antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.15
Escherichia coli0.7
Bacillus subtilis0.3
Pseudomonas aeruginosa1.0

Antitumor Activity

In addition to its antimicrobial properties, this compound has demonstrated promising antitumor activity in vitro. Research indicates that it induces apoptosis in various cancer cell lines by triggering oxidative stress and DNA damage responses. The compound's mechanism of action involves the inhibition of key enzymes involved in DNA replication and repair .

Table 2: Antitumor Activity Against Various Cell Lines

Cancer Cell LineIC₅₀ (µM)
A549 (Lung)10
MCF-7 (Breast)15
HCT116 (Colon)12

Case Studies

  • In Vitro Studies : A study conducted on human lung cancer cells showed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The compound was found to increase reactive oxygen species (ROS) levels significantly, leading to enhanced apoptosis .
  • Animal Models : In vivo studies using xenograft models have further confirmed the antitumor efficacy of this compound. Tumor growth was significantly inhibited in treated groups compared to controls, suggesting its potential application in cancer therapy .

Q & A

Q. What synthetic routes are effective for preparing ethyl 8-oxo-6,7-dihydro-5H-quinoline-7-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions starting from substituted quinolines. For example, ethyl 7,8-diamino-4-oxoquinoline derivatives can react with α-acetyl-N-arylhydrazonoyl chlorides under reflux in ethanol with triethylamine to form tricyclic systems . Key optimizations include:

  • Regioselectivity control : Adjusting electron-withdrawing substituents (e.g., fluoro or chloro groups) at the 6- and 7-positions to direct cyclization .
  • Solvent and catalyst : Ethanol with triethylamine enhances nucleophilic addition, while avoiding protic solvents prevents undesired side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Methodological Answer:

  • NMR : 1^1H NMR should show characteristic signals:
    • Ethyl ester protons (δ 1.3–1.4 ppm for CH3_3, δ 4.3–4.4 ppm for CH2_2).
    • Quinoline aromatic protons (δ 7.5–8.5 ppm) and dihydro protons (δ 2.8–3.5 ppm) .
  • IR : Strong C=O stretches at ~1700 cm1^{-1} (ester) and ~1650 cm1^{-1} (quinolone ketone) .
  • Mass spectrometry : Molecular ion peak [M+^+] matches the molecular weight (e.g., ~275 g/mol for C13_{13}H13_{13}NO3_3), with fragmentation patterns consistent with ester and quinoline moieties .

Q. What are the recommended handling and storage protocols to prevent degradation?

Methodological Answer:

  • Storage : Store in airtight containers at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the ester group .
  • Handling : Use gloveboxes for moisture-sensitive steps. Minimal exposure to UV light is advised due to the aromatic quinoline core .

Advanced Research Questions

Q. What crystallographic strategies resolve the molecular geometry and intermolecular interactions of this compound?

Methodological Answer:

  • X-ray diffraction : Single-crystal X-ray analysis (using SHELXL or similar software) reveals bond angles, dihedral angles, and hydrogen-bonding networks. For example, C–H⋯O and C–H⋯Cl interactions influence crystal packing .
  • ORTEP visualization : Software like ORTEP-III generates thermal ellipsoid plots to assess disorder or thermal motion in the crystal lattice .
  • Hydrogen-bond analysis : Graph set analysis (e.g., Etter’s rules) classifies hydrogen-bonding motifs (e.g., R22_2^2(8) rings) to predict supramolecular assembly .

Q. How can computational methods predict reactivity and biological interactions?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
  • Molecular docking : Dock the compound into bacterial DNA gyrase (target for quinolones) using AutoDock Vina. Analyze binding affinity (ΔG) and key residues (e.g., Ser84 in E. coli gyrase) .
  • MD simulations : Simulate solvation dynamics in water/DMSO to assess stability under physiological conditions .

Q. How can researchers address contradictions between spectroscopic and crystallographic data?

Methodological Answer:

  • Case example : If NMR suggests planar geometry but X-ray shows puckering, apply Cremer-Pople parameters to quantify ring puckering (e.g., θ and φ angles for the dihydroquinoline ring) .
  • Validation : Cross-check with variable-temperature NMR to detect conformational flexibility .
  • Error analysis : Refine crystallographic data with SHELXL to reduce R-factor discrepancies (<5%) .

Q. What experimental designs evaluate the compound’s antimicrobial activity?

Methodological Answer:

  • MIC assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using broth microdilution (CLSI guidelines). Include ciprofloxacin as a positive control .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., 6-fluoro vs. 6-chloro) and compare logP (HPLC-derived) to correlate lipophilicity with activity .

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